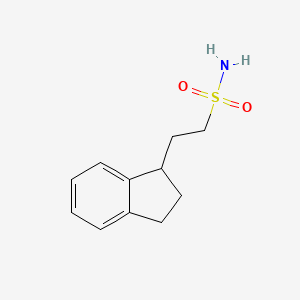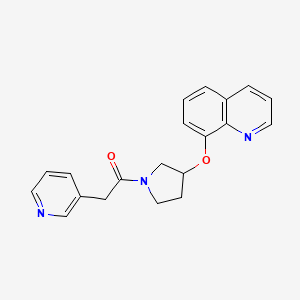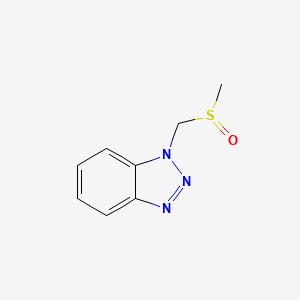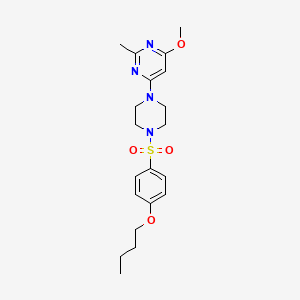
2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. One of these groups is an organic moiety, and the other is usually an amine. In this case, the organic moiety is a 2,3-dihydro-1H-inden-1-yl group, which is a type of cyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonamide functional group, along with the 2,3-dihydro-1H-inden-1-yl group. The latter is a type of cyclic compound, which could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Enzyme Inhibition
One significant area of research involving sulfonamide derivatives, including compounds structurally related to 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide, is their role as enzyme inhibitors. Sulfonamides derived from indanes have shown potential in inhibiting human carbonic anhydrase isozymes, which are crucial for various physiological functions. For instance, certain sulfonamides demonstrated potent inhibitory effects against human carbonic anhydrase I and II, indicating their potential for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Akbaba et al., 2014).
Catalysis in Organic Synthesis
Another application is in the field of organic synthesis, where these compounds are utilized as intermediates. For example, the catalytic use of Ru(II) complex enabled α-sulfonamidation of β-ketoesters with sulfonyl azide to produce sulfonamido-indene derivatives in good yields. This highlights the compound's role in facilitating novel synthetic pathways, potentially leading to the development of new drugs or materials (Rao et al., 2019).
Metal Complexes and Inhibition Studies
Sulfonamide derivatives, including those similar to 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide, have been involved in the synthesis and characterization of metal complexes. These complexes were investigated for their inhibitory activities against human erythrocyte carbonic anhydrase isozymes I and II. Findings suggest that these complexes exhibit potent inhibitory activity, outperforming even some standard inhibitors, which could have implications for treating conditions like glaucoma or edema (Büyükkıdan et al., 2017).
Antibacterial and Antioxidant Properties
Research has also delved into the antibacterial and antioxidant properties of sulfonamide derivatives. Compounds featuring the sulfonamide group, akin to 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide, were synthesized and assessed for their biological activities. These studies have identified sulfonamide derivatives as promising agents due to their significant antimicrobial and antioxidant activities, suggesting their potential use in medical and pharmaceutical applications (Badgujar, More, & Meshram, 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c12-15(13,14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFJCCBRANSLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2801744.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide](/img/structure/B2801747.png)
![3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one](/img/structure/B2801748.png)
![1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2801750.png)
![3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide](/img/structure/B2801752.png)
![1-[4-[[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2801754.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2801755.png)
![4-(morpholinosulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2801756.png)
